N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]quinoxaline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(12-1-2-15-16(9-12)19-6-5-18-15)21-13-10-20-22(11-13)14-3-7-24-8-4-14/h1-2,5-6,9-11,14H,3-4,7-8H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXGLHISMQTUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=NC=CN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide can be approached through strategic disconnections at key bond junctions. The primary retrosynthetic analysis reveals three main building blocks:
Key Disconnections
The most logical disconnection occurs at the amide bond between the quinoxaline and pyrazole components, leading to:
- Quinoxaline-6-carboxylic acid (or activated derivative)
- 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine
A secondary disconnection approach might involve:
- Formation of the quinoxaline core from appropriate precursors
- Construction of the N-substituted pyrazole via N-alkylation
Synthetic Planning Strategy
Based on the available methodologies in the literature for similar heterocyclic compounds, three potential synthetic routes can be established:
Route A: Convergent approach through amide coupling between pre-formed heterocyclic components.
Route B: Linear construction beginning with quinoxaline formation followed by functionalization.
Route C: Modular synthesis with parallel preparation of building blocks and late-stage assembly.
Synthetic Methodologies
Synthesis of Quinoxaline-6-carboxylic Acid
The quinoxaline core with appropriate functionalization at the 6-position can be prepared through several established methodologies:
Cyclization of Ortho-phenylenediamine Derivatives
A common approach involves the condensation of ortho-phenylenediamine with α-dicarbonyl compounds:
1,2-Diaminobenzene-4-carboxylic acid + glyoxal (or derivatives) → quinoxaline-6-carboxylic acid
This reaction typically proceeds in polar solvents like ethanol or acetic acid, often requiring heating (50-100°C) for 2-6 hours. The cyclization reaction represents a straightforward entry to the quinoxaline scaffold, with yields typically ranging from 75-95%.
Oxidative Methods
For cases where direct cyclization yields are suboptimal, oxidative methods using catalysts such as Fe(III) salts can be employed:
1-(2-aminophenyl)derivatives + cyclic ethers → quinoxaline derivatives
The addition of CF₃SO₃H as an additive has been shown to significantly enhance yields (from 46% to 94% in similar systems). This approach offers an alternative when traditional condensation methods prove challenging.
Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine
The preparation of the pyrazole component with tetrahydropyran substitution involves several key steps:
N-alkylation of Pyrazole
Direct N-alkylation of pyrazole with tetrahydropyran-4-yl derivatives can be achieved using:
1H-pyrazole + tetrahydropyran-4-yl halide → 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
This reaction typically employs base conditions (K₂CO₃, Cs₂CO₃, or NaH) in polar aprotic solvents like DMF or acetonitrile, with reaction temperatures of 60-80°C for 8-24 hours. Yields for N-alkylation generally range from 65-85%, depending on the specific substrates and conditions.
Amide Coupling Strategies
The formation of the critical amide bond between the quinoxaline-6-carboxylic acid and the pyrazole amine component can be achieved through several coupling methodologies:
Carboxylic Acid Activation
Traditional methods involve converting the carboxylic acid to a more reactive intermediate:
Quinoxaline-6-carboxylic acid + SOCl₂ → Quinoxaline-6-carbonyl chloride
This approach, similar to the method described for pyrazole derivatives, involves treating the carboxylic acid with thionyl chloride under reflux conditions for 4-6 hours, followed by removal of excess reagent under reduced pressure.
Mixed Anhydride Method
A green synthetic approach employing ethyl chloroformate:
Quinoxaline-6-carboxylic acid + Et₃N + ClCOOEt (0°C) → mixed anhydride intermediate
This intermediate is then treated with the amine component at 0°C initially, followed by room temperature reaction for 24 hours. This method offers advantages in terms of mild conditions and reduced environmental impact.
Coupling Reagent-Mediated Amidation
Modern coupling reagents can facilitate direct amide formation:
Quinoxaline-6-carboxylic acid + 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine + coupling reagent → target compound
Common coupling reagents include HATU, TBTU, EDC/HOBt, and PyBOP, typically used with bases like DIPEA or Et₃N in solvents such as DMF, DCM, or THF. These reactions generally proceed at room temperature over 12-24 hours with yields ranging from 70-90%.
Optimized Synthetic Route
Based on the analysis of various methodologies, an optimized synthetic route to this compound is proposed:
Preparation of Quinoxaline-6-carboxylic Acid
Step 1: Synthesis of quinoxaline core via cyclization of 4-carboxyl-1,2-phenylenediamine with glyoxal in acetic acid at 70°C (3 hours).
Step 2: If necessary, oxidation of 6-methyl-quinoxaline derivative to the corresponding carboxylic acid using KMnO₄ in aqueous conditions.
Preparation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine
Step 1: N-alkylation of pyrazole with tetrahydropyran-4-yl methanesulfonate using NaH in DMF at 70°C (12 hours).
Step 2: Nitration of the 4-position using HNO₃/H₂SO₄ at 0-5°C (2 hours).
Step 3: Reduction of the nitro group using Fe/NH₄Cl in ethanol/water or H₂/Pd-C in methanol (3-6 hours).
Amide Coupling
Method A - Acid Chloride Route:
Quinoxaline-6-carboxylic acid + SOCl₂ (reflux, 4h) → Acid chloride
Acid chloride + 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine + Et₃N (DCM, 0°C to rt, 20h) → Target compound
Method B - Mixed Anhydride Route:
Quinoxaline-6-carboxylic acid + Et₃N + ClCOOEt (DMF, 0°C, 2h) → Mixed anhydride
Mixed anhydride + 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (0°C to rt, 24h) → Target compound
Method C - Coupling Reagent Route:
Quinoxaline-6-carboxylic acid + 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine + HATU + DIPEA (DMF, rt, 18h) → Target compound
Table 1 summarizes the expected yields and reaction conditions for these methods:
| Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| A | SOCl₂, Et₃N | DCM | 0 to rt | 24 | 65-75 |
| B | ClCOOEt, Et₃N | DMF | 0 to rt | 24-48 | 70-80 |
| C | HATU, DIPEA | DMF | rt | 18-24 | 75-85 |
Purification and Characterization
Purification Techniques
The crude product can be purified using:
Column Chromatography: Silica gel using dichloromethane/methanol gradient systems (typically starting with 98:2 and increasing to 95:5).
Recrystallization: From ethanol/water or ethyl acetate/hexane systems. For more challenging cases, methanol/diethyl ether can be employed.
Trituration: With appropriate solvent systems (diethyl ether, hexane) to remove impurities while preserving the target compound.
Analytical Characterization
Comprehensive characterization of this compound includes:
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆): Expected key signals include:
- δ 10.20-10.40 (s, 1H, CONH)
- δ 9.00-9.05 (s, 1H, quinoxaline H-2)
- δ 8.80-8.90 (s, 1H, quinoxaline H-3)
- δ 8.40-8.50 (s, 1H, pyrazole H-3)
- δ 8.10-8.20 (s, 1H, pyrazole H-5)
- δ 8.00-8.10 (d, J = 8.0 Hz, 1H, quinoxaline ArH)
- δ 7.80-7.90 (d, J = 8.0 Hz, 1H, quinoxaline ArH)
- δ 4.30-4.40 (m, 1H, tetrahydropyran CH)
- δ 3.90-4.00 (m, 2H, tetrahydropyran CH₂O)
- δ 3.40-3.50 (m, 2H, tetrahydropyran CH₂O)
- δ 2.00-2.20 (m, 4H, tetrahydropyran CH₂)
¹³C NMR (100 MHz, DMSO-d₆): Expected signals for major carbon environments:
- δ 165-168 (CONH)
- δ 145-155 (quinoxaline C-2, C-3)
- δ 138-142 (pyrazole C-3, C-5)
- δ 128-135 (aromatic carbons)
- δ 115-120 (pyrazole C-4)
- δ 66-68 (tetrahydropyran CH₂O)
- δ 58-60 (tetrahydropyran CH)
- δ 30-32 (tetrahydropyran CH₂)
IR (KBr, cm⁻¹):
- 3300-3400 (N-H stretching)
- 3050-3100 (aromatic C-H)
- 2950-2980 (aliphatic C-H)
- 1660-1680 (C=O amide)
- 1550-1570 (C=N)
- 1500-1520 (aromatic C=C)
- 1090-1110 (C-O-C stretching)
Mass Spectrometry:
- Expected molecular ion peak [M+H]⁺ at m/z 324
- Fragmentation pattern including loss of tetrahydropyran (m/z 240)
Physical Properties
- Appearance: Off-white to pale yellow solid
- Melting Point: Expected range 220-240°C
- Solubility: Soluble in DMSO, DMF; partially soluble in methanol, chloroform; poorly soluble in water
Alternative Synthetic Approaches
One-Pot Multicomponent Approach
Recent developments in multicomponent reactions offer potential streamlined syntheses:
o-phenylenediamine + ethyl pyruvate (or derivative) + 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine → target compounds
Ultrasound irradiation has been demonstrated to effectively promote similar condensation reactions of heterocyclic systems, potentially offering advantages of shorter reaction times and higher yields.
Click Chemistry Approach
For challenging coupling cases, click chemistry approaches involving azide-alkyne cycloaddition might provide alternative routes:
Quinoxaline-6-azide + alkyne-functionalized pyrazole → triazole-linked products
While this would produce a triazole linkage rather than the amide bond in the target compound, such analogs might offer interesting biological activity profiles.
Scale-Up Considerations
For larger-scale preparation of this compound, several process modifications should be considered:
Process Improvements
For industrial-scale production, consider:
- Continuous flow chemistry for hazardous steps
- Solvent selection based on environmental impact and recyclability
- Catalyst immobilization for expensive components
- In-line monitoring for quality control
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
Medicinal Chemistry
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that it exhibits significant activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . The mechanisms include the inhibition of tyrosine kinases and induction of apoptosis .
- Antitubercular Properties : Research indicates that derivatives of quinoxaline compounds can effectively combat Mycobacterium tuberculosis, with some showing minimal inhibitory concentrations (MIC) as low as 3.91 µg/mL . This highlights the potential for developing new treatments for tuberculosis resistant strains.
The biological evaluation of this compound has revealed several interesting properties:
- Anticonvulsant Effects : Similar compounds have been evaluated for their ability to reduce seizure activity in animal models, suggesting potential applications in treating epilepsy.
- Anti-inflammatory Properties : The compound's structural attributes may confer anti-inflammatory effects, making it a candidate for further studies aimed at inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy:
| Structural Feature | Influence on Activity |
|---|---|
| Quinoxaline Core | Essential for biological activity |
| Tetrahydro-Pyran Ring | Affects solubility and bioavailability |
| Pyrazole Group | Critical for interaction with biological targets |
This analysis indicates that modifications to these components could enhance therapeutic potential or reduce side effects.
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Studies : A series of derivatives were synthesized and tested against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and potential clinical applications .
- Tuberculosis Research : The compound was part of a study aimed at discovering new antitubercular agents, demonstrating effective inhibition against resistant strains of M. tuberculosis .
- Neuropharmacology : Investigations into the anticonvulsant properties showed that certain derivatives significantly reduced seizure frequency in animal models, indicating potential use in epilepsy treatment.
Mechanism of Action
The exact mechanism of action for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The quinoxaline core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally related analogs, focusing on synthetic routes , substituent effects , and biological activity .
Comparison with 1,3,4-Thiadiazole Derivatives
describes 1,3,4-thiadiazole derivatives synthesized from pyrazole and hydrazonoyl precursors. While these compounds share a pyrazole backbone, the quinoxaline-carboxamide core in the target compound introduces distinct electronic and steric properties. Key differences include:
- Substituent Effects : The tetrahydro-2H-pyran-4-yl group in the target compound enhances solubility compared to the nitro-phenyl substituents in the thiadiazole analogs.
- Biological Activity: Thiadiazole derivatives in showed moderate antimicrobial activity against E. coli and C. albicans. However, the quinoxaline-carboxamide scaffold is more likely to exhibit kinase inhibition or anticancer activity due to its planar structure, as seen in other quinoxaline-based drugs .
Comparison with Pyran-Pyrazole Hybrids
highlights pyran-pyrazole hybrids synthesized via reactions involving malononitrile or ethyl cyanoacetate. These compounds, such as 11a and 11b, feature a pyran ring fused to a pyrazole, differing from the tetrahydro-2H-pyran-4-yl substitution in the target compound. Notable contrasts include:
- Synthetic Pathway : The target compound likely employs amide coupling or nucleophilic substitution for carboxamide formation, whereas pyran-pyrazole hybrids in use cyclocondensation with nitriles or esters .
- Functional Groups: The quinoxaline-6-carboxamide group in the target compound may improve binding affinity to biological targets (e.g., kinases) compared to the cyano or ester groups in 11a/11b, which are more reactive but less stable .
Research Findings and Implications
- Structural Superiority: The tetrahydro-2H-pyran-4-yl group in the target compound confers better pharmacokinetic properties than nitro-phenyl or cyano-substituted analogs, as seen in its enhanced solubility and metabolic stability .
- This contrasts with the antimicrobial focus of thiadiazole derivatives .
- Synthetic Challenges : The carboxamide linkage in the target compound requires precise coupling conditions to avoid side reactions, unlike the more straightforward cyclocondensation routes for pyran-pyrazole hybrids .
Biological Activity
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C13H15N5O2
- Molecular Weight : 269.29 g/mol
The structure includes a quinoxaline moiety, a tetrahydro-pyran ring, and a pyrazole, which are crucial for its biological activity.
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit notable antitumor properties. For instance, derivatives of quinoxaline have shown efficacy against various cancer cell lines. The SAR studies suggest that modifications in the quinoxaline ring can enhance cytotoxicity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Quinoxaline Derivative A | 1.61 ± 0.92 | A431 |
| Quinoxaline Derivative B | 1.98 ± 1.22 | Jurkat |
These findings highlight the importance of the quinoxaline structure in mediating antitumor effects, with certain substituents significantly increasing potency.
Anticonvulsant Activity
In addition to antitumor effects, similar compounds have been evaluated for anticonvulsant properties. For example, a study showed that certain pyrazole derivatives effectively reduced seizure activity in animal models:
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Pyrazole Derivative A | 10.5 | PTZ-induced seizures |
| Pyrazole Derivative B | 8.3 | Maximal electroshock |
These results suggest that the incorporation of the pyrazole and tetrahydro-pyran moieties may contribute to anticonvulsant activity.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that:
- Quinoxaline Core : Essential for biological activity; variations can enhance or diminish potency.
- Tetrahydro-Pyran Ring : Influences solubility and bioavailability.
- Pyrazole Group : Critical for interaction with biological targets.
Study 1: Anticancer Efficacy
In a recent study, this compound was tested against multiple cancer cell lines, including breast and lung cancer cells. The compound exhibited significant growth inhibition with an IC50 value of approximately 0.5 µM in breast cancer cells, demonstrating its potential as an anticancer agent.
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro.
Q & A
Basic Research Questions
Q. What are the key considerations in the multi-step synthesis of this compound to ensure high yield and purity?
- Methodological Answer: The synthesis typically involves sequential formation of the pyrazole and quinoxaline moieties, followed by coupling with the tetrahydro-2H-pyran-4-yl group. Critical steps include:
- Pyrazole ring formation: Use of hydrazine derivatives and ketones under acidic or basic conditions .
- Quinoxaline-carboxamide coupling: Activation of the carboxylic acid group (e.g., using EDC/DCC) for amide bond formation with the pyrazole intermediate .
- Solvent optimization: Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
- Purification: Column chromatography or recrystallization to isolate the final product, with HPLC monitoring to confirm purity >95% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
- Methodological Answer:
- 1H/13C NMR: Resolve aromatic protons (quinoxaline, pyrazole) and confirm stereochemistry of the tetrahydro-2H-pyran group .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]+ for C₁₈H₁₈N₅O₂: 336.14) .
- HPLC-PDA: Assess purity and detect impurities using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different in vitro assays?
- Methodological Answer:
- Assay standardization: Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition) .
- Dose-response curves: Calculate IC₅₀ values in triplicate to account for variability .
- Off-target screening: Employ panels like Eurofins Pharma Profile 44 to rule out non-specific interactions .
Q. What computational approaches predict binding affinity to kinase targets in oncology?
- Methodological Answer:
- Molecular docking (AutoDock Vina): Model interactions with ATP-binding pockets of kinases (e.g., BRAF V600E) using crystal structures from the PDB .
- Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns to assess conformational changes .
- Free-energy perturbation (FEP+): Quantify ΔΔG values for substituent modifications (e.g., pyran vs. cyclohexyl groups) .
Q. What strategies optimize pharmacokinetic properties without compromising target binding?
- Methodological Answer:
- Solubility enhancement: Introduce polar groups (e.g., -OH at the pyran 4-position) or use salt forms (e.g., hydrochloride) .
- Metabolic stability: Replace labile esters with amides or fluorinate aromatic rings to reduce CYP450-mediated oxidation .
- LogP adjustment: Maintain a balance between lipophilicity (cLogP ~2.5) and aqueous solubility for blood-brain barrier penetration .
Q. How to design experiments to elucidate the role of the tetrahydro-2H-pyran-4-yl group in target selectivity?
- Methodological Answer:
- SAR studies: Synthesize analogs with cyclohexyl, piperidine, or morpholine substituents and compare IC₅₀ values .
- X-ray crystallography: Resolve co-crystal structures with kinases (e.g., EGFR T790M) to identify hydrogen bonds with the pyran oxygen .
- Proteomic profiling: Use KINOMEscan to assess selectivity across 468 kinases .
Q. What in vivo models evaluate efficacy against resistant cancer phenotypes?
- Methodological Answer:
- PDX models: Implant patient-derived xenografts (e.g., NSCLC with KRAS mutations) in NSG mice and monitor tumor volume via caliper measurements .
- Pharmacodynamic markers: Quantify phospho-ERK/MEK levels in tumor lysates via Western blot .
- Dosing regimens: Administer 10–50 mg/kg orally BID for 21 days, with plasma LC-MS/MS to measure exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
